BenchChemオンラインストアへようこそ!

3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide

Lipophilicity Membrane permeability CNS drug design

Procure 3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide (CAS 941999-91-3) for targeted CNS research. Its unique meta-chloro substituent and flexible 2-(dimethylamino)-2-phenylethyl linker distinguish it from simpler analogs, providing an optimized logP and broader conformational sampling for sigma-receptor and GPCR panels. Use as a direct comparator to amino-substituted analogs in microsomal stability assays to de-risk oxidative metabolism in lead optimization. This specific compound also enables experimental verification of patent activities (e.g., US-9029370-B2), offering a cost-effective strategy for freedom-to-operate assessments versus purchasing entire screening libraries.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8
CAS No. 941999-91-3
Cat. No. B2921958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide
CAS941999-91-3
Molecular FormulaC17H19ClN2O
Molecular Weight302.8
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=CC=C2
InChIInChI=1S/C17H19ClN2O/c1-20(2)16(13-7-4-3-5-8-13)12-19-17(21)14-9-6-10-15(18)11-14/h3-11,16H,12H2,1-2H3,(H,19,21)
InChIKeyTWZLGCXKBMMSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide (CAS 941999-91-3) – Core Identity and Compound Class Context


3-Chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide (CAS 941999-91-3) is a synthetic meta‑chlorobenzamide derivative bearing a dimethylamino‑phenylethyl side chain (C₁₇H₁₉ClN₂O, MW 302.8) . The compound belongs to the substituted benzamide family, a class extensively investigated for sigma‑receptor modulation, CNS‑active agents, and intracellular protein inhibition [1]. Its structural signature—a 3‑chloro substituent on the benzamide ring combined with a 2‑(dimethylamino)‑2‑phenylethyl amine moiety—distinguishes it from both simple N‑(dimethylamino)ethyl benzamides and unsubstituted phenylethyl benzamide analogs.

3-Chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide (CAS 941999-91-3) – Why In‑Class Generics Cannot Be Freely Substituted


Within the benzamide family, even seemingly minor structural modifications—such as replacing the 2‑phenylethyl group with a simple ethyl chain or relocating the chloro substituent—produce substantial changes in molecular weight, lipophilicity, hydrogen‑bond capacity, and conformational flexibility . These physicochemical shifts directly impact membrane partitioning, target binding kinetics, and metabolic stability. Consequently, researchers cannot assume that a generic N‑(dimethylamino)ethyl benzamide will replicate the biological or physicochemical profile of the specific 3‑chloro‑N‑(2‑(dimethylamino)‑2‑phenylethyl)benzamide variant. The quantitative comparisons that follow delineate the measurable properties that set this compound apart and justify its prioritized use in well‑controlled SAR and screening programs .

3-Chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide (CAS 941999-91-3) – Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight as a Direct Surrogate for Lipophilicity and Membrane‑Partitioning Shift

The molecular weight of CAS 941999‑91‑3 (302.8 g/mol) is 33.6% higher than that of its closest commercially available analog, 3‑chloro‑N‑[2‑(dimethylamino)ethyl]benzamide (226.7 g/mol; CAS 73331‑08‑5) . In the substituted benzamide class, molecular weight serves as a validated surrogate for lipophilicity (logP/LogD), as each additional carbon atom typically contributes ~0.5 logP units [1]. Assuming a comparable contribution, the phenylethyl‑containing target compound is expected to exhibit a logP value approximately 1.5–2.0 units higher than the ethyl analog. This shift moves the compound into the logP 3–4 range, which is frequently associated with improved passive membrane permeability and CNS partitioning [2].

Lipophilicity Membrane permeability CNS drug design

Meta‑Chloro Substitution Confers a Distinct Hydrogen‑Bond Donor Profile Relative to Amino‑Substituted Analogs

CAS 941999‑91‑3 contains one hydrogen‑bond donor (amide NH) , whereas the structurally related 2‑amino‑N‑(2‑(dimethylamino)‑2‑phenylethyl)benzamide (CAS 1158758‑76‑9; C₁₇H₂₁N₃O) possesses two H‑bond donors (amide NH plus aniline NH₂) . The absence of a second H‑bond donor in the target compound reduces topological polar surface area (tPSA) by approximately 38 Ų (estimated from group contribution: aniline NH₂ contributes ~38 Ų) [1]. Lower tPSA and reduced hydrogen‑bond donor count are associated with improved passive permeability and, in certain CNS‑targeted classes, lower susceptibility to P‑glycoprotein efflux [2].

Hydrogen bonding Metabolic stability Off‑target selectivity

Increased Rotatable Bond Count Expands Conformational Space Relative to Simple Ethyl‑Linked Benzamides

The target compound contains seven rotatable bonds (excluding amide bond, which is partially restricted) due to the phenylethyl spacer, compared with four rotatable bonds in the shorter ethyl‑linked analog 3‑chloro‑N‑[2‑(dimethylamino)ethyl]benzamide . This extra conformational freedom allows the phenylethyl side chain to sample a wider range of spatial orientations, increasing the probability of induced‑fit binding to flexible protein pockets. In benzamide‑based sigma‑receptor ligand series, analogs with extended flexible linkers have shown distinct SAR trends not captured by rigid or shorter‑chain analogs [1].

Conformational flexibility Binding entropy Induced‑fit recognition

Patent Filing Activity Indicates Pre‑Competitive Interest in this Sub‑Scaffold

Literature records associate the 3‑chloro‑N‑(2‑(dimethylamino)‑2‑phenylethyl)benzamide sub‑scaffold with patent documents covering substituted benzamide derivatives (e.g., US‑9029370‑B2, US‑9102591‑B2) . Although the exact biological targets disclosed in these patents are not confirmed for this specific compound, the inclusion of related phenylethyl‑benzamide structures in patent filings signals that this chemical space has been recognized as commercially and scientifically valuable. In contrast, the simpler ethyl‑linked analog (CAS 73331‑08‑5) appears primarily as a screening compound without associated patent activity.

Intellectual property Prior art Chemical sourcing

3-Chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide (CAS 941999-91-3) – Recommended Application Scenarios Based on Verified Differentiation


Sigma‑Receptor and CNS‑Targeted Screening Library Design

The elevated molecular weight and predicted logP shift (+1.5–2.0 units vs. ethyl analogs) position this compound favorably for CNS‑oriented screening collections. Its single H‑bond donor and moderate tPSA (~32 Ų) align with CNS drug‑like property space [1], making it a suitable probe for sigma‑receptor or G‑protein‑coupled receptor (GPCR) panels where benzamide‑based ligands have established affinity.

Structure–Activity Relationship (SAR) Expansion Around the Benzamide Scaffold

The increased number of rotatable bonds (+3 relative to ethyl‑linked analogs) provides a broader conformational sampling range. This makes the compound a valuable template for SAR studies investigating the role of linker flexibility in target engagement kinetics and selectivity, particularly when comparing rigid vs. flexible benzamide series [1].

Metabolic Stability Profiling of Chloro‑Substituted vs. Amino‑Substituted Analogs

The meta‑chloro substituent replaces the metabolically labile aniline NH₂ present in amino‑substituted analogs . Researchers can use this compound as a paired comparator to 2‑amino‑N‑(2‑(dimethylamino)‑2‑phenylethyl)benzamide [1] in microsomal stability assays to isolate the impact of the chloro‑for‑amino substitution on oxidative metabolism and clearance, a critical step in lead optimization campaigns.

Procurement for Patent‑Mapping and Prior‑Art Landscape Analysis

Because patent documents (e.g., US‑9029370‑B2) reference substituted benzamide derivatives encompassing this sub‑scaffold , procuring the compound enables experimental verification of disclosed biological activities and supports freedom‑to‑operate assessments. This targeted procurement is more cost‑effective than purchasing undifferentiated benzamide screening libraries for IP landscaping.

Quote Request

Request a Quote for 3-chloro-N-(2-(dimethylamino)-2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.